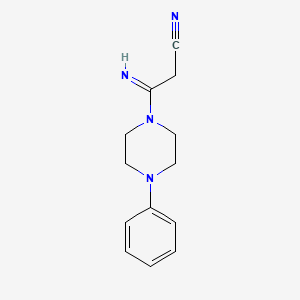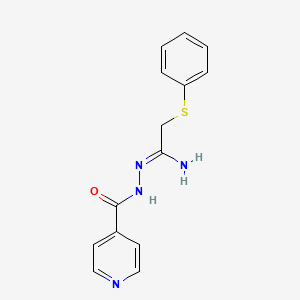
N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide
描述
N-isnicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide, also known as NISE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. NISE is a hydrazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and survival.
Biochemical and Physiological Effects
N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In vivo studies have shown that N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide can reduce inflammation and tumor growth in animal models.
实验室实验的优点和局限性
N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, the synthesis of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide can be challenging and may require specialized equipment and expertise. Additionally, the effects of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide may vary depending on the specific cell lines or animal models used in experiments.
未来方向
There are several potential future directions for the study of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide. One direction is to further investigate the mechanism of action of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide and its effects on various signaling pathways. Another direction is to explore the potential of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, the development of more efficient synthesis methods for N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide could facilitate further research and potential clinical applications.
In conclusion, N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been achieved using various methods, and its mechanism of action has been studied extensively. N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects, and has several advantages for lab experiments. There are several potential future directions for the study of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide, including further investigation of its mechanism of action and potential therapeutic applications.
科学研究应用
N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and anti-microbial effects. In vitro studies have shown that N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has also been studied for its potential as an anti-microbial agent, with promising results against various bacterial strains.
属性
IUPAC Name |
N-[(Z)-(1-amino-2-phenylsulfanylethylidene)amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c15-13(10-20-12-4-2-1-3-5-12)17-18-14(19)11-6-8-16-9-7-11/h1-9H,10H2,(H2,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEUTWNVMIULPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=NNC(=O)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC/C(=N/NC(=O)C2=CC=NC=C2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B3126916.png)
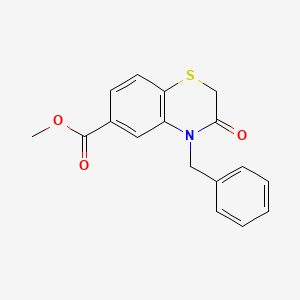

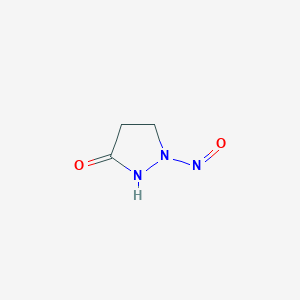
![2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine](/img/structure/B3126936.png)
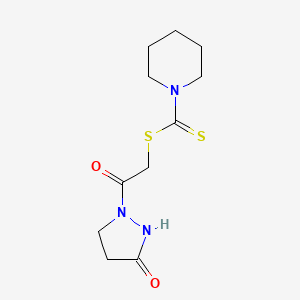
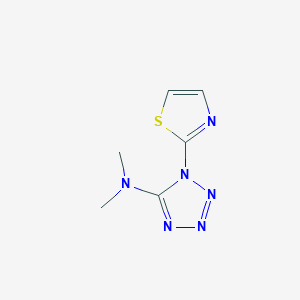
![methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3126950.png)
![4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3126951.png)
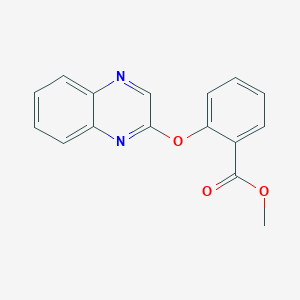
![phenyl (3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B3126966.png)
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate](/img/structure/B3126971.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B3126979.png)
